Clebopride maleate
Description
Historical Context and Discovery Research of Clebopride (B1669163) Maleate (B1232345)
Clebopride is chemically classified as a substituted benzamide (B126), a class of compounds known for their diverse pharmacological activities. It is structurally related to metoclopramide (B1676508). wikipedia.org The initial synthesis and pharmacological evaluation of clebopride and other related piperidyl benzamides were detailed in research published in 1977. sigmaaldrich.com These early investigations aimed to develop new compounds with potent antidopaminergic properties. sigmaaldrich.com The research demonstrated that clebopride exhibited greater activity in blocking cerebral dopamine (B1211576) receptors when compared to metoclopramide, marking its entry into the field of neuropharmacology and gastroenterology research. sigmaaldrich.com
Evolution of Scientific Understanding and Research Trajectories for Clebopride Maleate
The scientific understanding of this compound has evolved from its initial identification as a simple dopamine antagonist to a more complex profile involving multiple receptor interactions. Initially, research confirmed its potent and selective blocking action on dopamine D2 receptors. rwandafda.gov.rwmedchemexpress.comnih.gov This antidopaminergic activity was established as the primary mechanism for its antiemetic effects, particularly its action on the chemoreceptor trigger zone (CTZ) in the brain, and its prokinetic effects on the gastrointestinal tract. rwandafda.gov.rwpatsnap.com
Subsequent research trajectories broadened this understanding, revealing a dual mechanism of action. It was discovered that clebopride also acts as a partial agonist at serotonin (B10506) 5-HT4 receptors. patsnap.compatsnap.com This agonistic action on 5-HT4 receptors promotes the release of acetylcholine (B1216132), a neurotransmitter that stimulates smooth muscle contractions, thereby enhancing gastrointestinal motility. patsnap.com This combined action of dopamine D2 receptor antagonism and 5-HT4 receptor agonism provides a more comprehensive explanation for its efficacy as a gastroprokinetic agent. patsnap.compatsnap.com
Research has also frequently compared clebopride to other prokinetic agents like metoclopramide and domperidone (B1670879) to delineate its specific properties. nih.govsemanticscholar.orgnih.gov Studies in guinea pig gastroduodenal preparations, for instance, compared the potency of these drugs in antagonizing dopamine-induced gastric relaxation and their effects on antroduodenal coordination. semanticscholar.orgnih.gov Furthermore, research has delved into the metabolic pathways of clebopride, identifying its major metabolites through in vitro studies using liver homogenates. sigmaaldrich.com
Overview of Key Research Areas in this compound Pharmacology and Development
The pharmacological research on this compound has concentrated on several key areas, reflecting its therapeutic potential and mechanism of action.
Gastrointestinal Motility and Prokinetic Effects: A primary focus of research has been its role as a gastroprokinetic agent. patsnap.compatsnap.com Studies have investigated its ability to regulate gastrointestinal motility, increase lower esophageal sphincter pressure, and accelerate gastric emptying. rwandafda.gov.rw This research is fundamental to its application in functional gastrointestinal disorders. patsnap.comsmolecule.com
Antiemetic Properties: Extensive research has been conducted on its antiemetic effects. rwandafda.gov.rwsmolecule.com These studies have pinpointed its action on dopamine D2 receptors in the chemoreceptor trigger zone as the core mechanism for preventing nausea and vomiting. rwandafda.gov.rwpatsnap.com Early clinical trials explored its potential in managing chemotherapy-induced nausea, specifically in patients treated with cisplatin. smolecule.comnih.gov
Receptor Binding and Mechanism of Action: A significant body of research has focused on elucidating its precise mechanism of action at the molecular level. This includes detailed receptor binding assays and functional studies. Research has established its high affinity for dopamine D2 receptors and also characterized its interaction with serotonin 5-HT4 receptors. medchemexpress.compatsnap.comnih.gov Some studies have also noted its affinity for α2-adrenergic receptors. medchemexpress.com
Comparative Pharmacology: A recurring theme in the literature is the comparative analysis of clebopride with other benzamides like metoclopramide and other prokinetics such as domperidone. nih.govsemanticscholar.orgnih.gov These studies compare their efficacy, potency, and receptor interaction profiles, providing a clearer perspective on their pharmacological distinctions. semanticscholar.orgnih.gov
Metabolism and Pharmacokinetics: Research has also been directed towards understanding the metabolic fate of clebopride. Studies have identified metabolites formed through processes like amide hydrolysis and N-debenzylation. sigmaaldrich.com Furthermore, analytical methods, such as gas chromatography-mass spectrometry (GC-MS), have been developed to quantify clebopride and its metabolites in plasma, which is crucial for pharmacokinetic studies. sigmaaldrich.comresearchgate.net
Interactive Data Tables
Table 1: Receptor Binding Affinity of this compound
This table summarizes the binding affinity of clebopride for different receptors as reported in research literature.
| Receptor | Binding Affinity (Ki) | Research Context |
| Dopamine D2 | 3.5 nM | Selectively binds to D2 receptors in bovine brain membranes. medchemexpress.com |
| α2 Adrenergic | 780 nM | Shows lower affinity for α2 adrenergic receptors compared to D2 receptors. medchemexpress.com |
Table 2: Comparative Inhibitory Concentrations (IC50) of Clebopride and Related Compounds
This table presents the half-maximal inhibitory concentration (IC50) values from various pharmacological studies.
| Compound | Parameter | IC50 Value | Research Context |
| Clebopride | Inhibition of ETS-induced gastric strip contractions | 0.43 µM | Demonstrates its effect on gastric muscle contractility. medchemexpress.com |
| Clebopride | hERG potassium channel current inhibition | 0.62 µM | Investigated as part of cardiac electrophysiological effect studies. researchgate.net |
| Clebopride | Antagonism of dopamine-induced gastric relaxation | 10⁻⁵ M | Comparative study on gastroduodenal preparations of the guinea pig. nih.gov |
| Metoclopramide | Antagonism of dopamine-induced gastric relaxation | 2 x 10⁻⁵ M | Comparative study on gastroduodenal preparations of the guinea pig. nih.gov |
| Domperidone | Antagonism of dopamine-induced gastric relaxation | 10⁻⁶ M | Comparative study on gastroduodenal preparations of the guinea pig. nih.gov |
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-amino-N-(1-benzylpiperidin-4-yl)-5-chloro-2-methoxybenzamide;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2.C4H4O4/c1-26-19-12-18(22)17(21)11-16(19)20(25)23-15-7-9-24(10-8-15)13-14-5-3-2-4-6-14;5-3(6)1-2-4(7)8/h2-6,11-12,15H,7-10,13,22H2,1H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCVIWCRZYPHHMQ-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=CC=C3)Cl)N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047787 | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74214-64-5, 84370-95-6 | |
| Record name | Benzamide, 4-amino-5-chloro-2-methoxy-N-[1-(phenylmethyl)-4-piperidinyl]-, (2Z)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74214-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clebopride maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084370956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clebopride maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CLEBOPRIDE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P42041X5SU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Development of Clebopride Maleate
Advanced Synthetic Routes and Strategies for Clebopride (B1669163) Maleate (B1232345)
The chemical synthesis of clebopride maleate is a multi-step process rooted in established organic chemistry principles. The core of the synthesis involves the formation of a substituted benzamide (B126) structure, followed by salt formation to enhance its pharmaceutical properties.
The primary synthetic strategy involves an amide coupling reaction. This key step consists of the condensation of a substituted benzoic acid derivative with a specific piperidine (B6355638) compound. The synthesis can be generally outlined in the following stages:
Formation of the Benzamide Backbone : The initial and most critical stage is the synthesis of the central benzamide structure. This is typically achieved through the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-benzyl-4-aminopiperidine. This nucleophilic substitution reaction forms the amide linkage that characterizes the clebopride base.
Piperidine Ring Introduction : The pre-formed 1-benzyl-4-aminopiperidine molecule is introduced during the amide coupling step, creating the full clebopride structure.
Malate (B86768) Salt Formation : The final step in producing the titled compound is the reaction of the free base form of clebopride with malic acid. This acid-base neutralization reaction yields this compound. smolecule.com The formation of the maleate salt is a common strategy in pharmaceutical chemistry to improve the solubility and stability of the active compound. smolecule.com
A radiolabeled version of clebopride, for use in research, has been synthesized using desbenzyl clebopride as a precursor. In this process, a carbon-11 (B1219553) labeled benzyl (B1604629) group is attached to the piperidine nitrogen, demonstrating the versatility of the core structure for chemical modification. researchgate.net
| Stage | Description | Key Reactants/Intermediates |
|---|---|---|
| 1 | Amide Bond Formation | 4-amino-5-chloro-2-methoxybenzoic acid, 1-benzyl-4-aminopiperidine |
| 2 | Purification | Crude Clebopride Base |
| 3 | Salt Formation | Clebopride (free base), Malic Acid |
Precursor Chemistry and Stereoselective Synthesis Approaches for this compound
The successful synthesis of this compound relies on the availability and purity of its key precursors. The primary starting materials are fundamental to building the final molecular architecture.
Precursor Molecules: The synthesis originates from relatively simple chemical building blocks that are combined to form the more complex clebopride molecule.
4-amino-5-chloro-2-methoxybenzoic acid : This molecule provides the substituted benzoyl portion of the final compound. sigmaaldrich.com
1-benzyl-4-aminopiperidine : This precursor constitutes the piperidine ring and the N-benzyl group.
6-Chloro-m-anisidine : This compound is also cited as a potential precursor in the synthesis pathway. chemsrc.com
Malic Acid : Used in the final step to form the maleate salt. smolecule.com
| Precursor Name | Role in Synthesis | Reference |
|---|---|---|
| 4-amino-5-chloro-2-methoxybenzoic acid | Forms the substituted benzamide core | sigmaaldrich.com |
| 1-benzyl-4-aminopiperidine | Provides the piperidyl moiety | |
| Desbenzyl clebopride | Intermediate for radiolabeling studies | researchgate.net |
| Malic Acid | Forms the final maleate salt | smolecule.com |
Stereoselective Synthesis Approaches: Clebopride itself is an achiral molecule, meaning it does not have enantiomers and is not optically active. nih.gov However, its structure has served as a valuable template for the development of chiral analogues to study the influence of stereochemistry on dopamine (B1211576) receptor binding. nih.govresearchgate.net
Research in this area has focused on synthesizing enantiopure analogues, where the piperidine ring of clebopride is replaced with a chiral moiety. For instance, studies have described the synthesis of chiral benzamide analogues starting from enantiomerically pure precursors like (S)-aspartic acid and its unnatural optical antipode. nih.gov This approach allows for the creation of specific stereoisomers, and subsequent investigation has shown that the binding affinity of these analogues to dopamine receptor subtypes (D2, D3, D4) is highly dependent on their stereochemistry. nih.gov These synthetic efforts are crucial for structure-activity relationship (SAR) studies and the design of more selective dopamine receptor ligands.
Research on Optimization and Scale-Up of this compound Manufacturing Processes
The transition from laboratory-scale synthesis to large-scale industrial manufacturing of a pharmaceutical compound like this compound requires significant process optimization and scale-up research. While specific proprietary details for this compound are not publicly available, the general principles of pharmaceutical process chemistry are directly applicable. The primary goals of this research are to ensure process consistency, maximize yield, maintain high purity, and guarantee safety and cost-effectiveness. asianpharmtech.com
Process Optimization: Optimization involves a systematic approach to refine each step of the manufacturing process. This is often achieved by identifying and controlling Critical Process Parameters (CPPs), which are variables that can impact the quality and yield of the product. asianpharmtech.com
Key strategies include:
Design of Experiments (DoE) : This statistical methodology allows for the systematic testing of multiple variables (e.g., temperature, pressure, reaction time, catalyst loading) to identify the optimal conditions for a reaction. asianpharmtech.com
Process Analytical Technology (PAT) : Involves using real-time analytical tools to monitor and control the manufacturing process, ensuring that it remains within the desired parameters. asianpharmtech.com
Impurity Profiling : Identifying and controlling the formation of impurities is critical for the safety and efficacy of the final Active Pharmaceutical Ingredient (API).
Scale-Up: Scale-up is the process of transferring the optimized synthesis from a laboratory or pilot plant to a full-scale manufacturing facility. asianpharmtech.com This is a complex challenge that involves more than simply increasing the volume of reactants. Chemical engineers and chemists must address issues related to mass and heat transfer, mixing efficiency, and reaction kinetics, which can behave differently in large reactors compared to small-scale laboratory glassware. Adherence to Good Manufacturing Practices (GMP) is mandatory for all API manufacturers to ensure that products are consistently produced according to established quality standards. pharmacompass.com
| Area | Objective | Common Methodologies |
|---|---|---|
| Process Optimization | Improve efficiency, consistency, and yield while controlling impurities. | Design of Experiments (DoE), Statistical Process Control (SPC), Process Analytical Technology (PAT). asianpharmtech.com |
| Scale-Up | Successfully transfer the process from lab to commercial scale. | Analysis of heat/mass transfer, mixing dynamics, reactor design, and safety assessments. asianpharmtech.com |
| Regulatory Compliance | Ensure product quality, safety, and efficacy. | Adherence to Good Manufacturing Practices (GMP). pharmacompass.com |
Molecular and Cellular Pharmacology of Clebopride Maleate
Ligand-Receptor Interaction Profiling of Clebopride (B1669163) Maleate (B1232345)
Clebopride maleate exhibits a complex receptor binding profile, interacting with dopaminergic, serotonergic, and adrenergic receptors. This multi-receptor activity is central to its pharmacological effects.
Dopaminergic Receptor Binding Affinity and Selectivity of this compound
This compound is a potent antagonist of dopamine (B1211576) D2 receptors. patsnap.commedchemexpress.comncats.iomedchemexpress.com This is considered its primary mechanism of action. patsnap.com Studies using bovine brain membranes have demonstrated that clebopride selectively binds to D2 dopamine receptors with a high affinity, exhibiting a Ki (inhibition constant) of 3.5 nM. medchemexpress.commedchemexpress.comclinisciences.com Another study in canine brain striatum reported a dissociation constant (KD) of 1.5 nM for the D2 dopamine receptor. nih.gov By blocking these receptors, clebopride counteracts the inhibitory effects of dopamine on gastrointestinal motility. patsnap.compatsnap.com This antagonism enhances the release of acetylcholine (B1216132), a neurotransmitter that promotes muscle contractions in the digestive system. patsnap.combiosynth.com
Clebopride shows selectivity for the D2 receptor subtype. rwandafda.gov.rw It has been reported to bind with high affinity to D4-dopamine receptors and with intermediate affinity to D3-dopamine receptors, while having poor affinity for D1-dopamine receptors. researchgate.net The antagonistic action of clebopride at central D2 receptors, particularly in the chemoreceptor trigger zone of the brain, contributes to its antiemetic effects by interfering with emetogenic signals. patsnap.comrwandafda.gov.rw
Table 1: Dopaminergic Receptor Binding Affinity of Clebopride
| Receptor Subtype | Binding Affinity (Ki/KD) | Tissue Source | Reference |
|---|---|---|---|
| D2 | 3.5 nM (Ki) | Bovine Brain Membranes | medchemexpress.commedchemexpress.comclinisciences.com |
| D2 | 1.5 nM (KD) | Canine Brain Striatum | nih.gov |
| D4 | High Affinity | Not Specified | researchgate.net |
| D3 | Intermediate Affinity | Not Specified | researchgate.net |
| D1 | Poor Affinity | Not Specified | researchgate.net |
Serotonergic Receptor Modulation by this compound, including 5-HT4 Receptor Partial Agonism
In addition to its dopaminergic activity, this compound also interacts with serotonin (B10506) receptors. It is known to be a partial agonist at serotonin 5-HT4 receptors. patsnap.com Activation of 5-HT4 receptors further promotes the release of acetylcholine, enhancing gastrointestinal motility and transit. patsnap.com This dual action on both dopamine D2 and serotonin 5-HT4 receptors underpins its efficacy as a prokinetic agent. patsnap.compatsnap.com
Some research indicates that clebopride also acts on 5-HT3 receptors. researchgate.net However, a receptor binding assay using bovine brain membranes showed that clebopride has a relatively lower affinity for the 5-HT2 serotonin receptor and did not significantly bind to S2 serotonin receptors. nih.govnih.gov Studies in human atrial preparations have shown that clebopride can act as both an agonist and an antagonist at 5-HT4 receptors. researchgate.net
Adrenergic Receptor Interactions, including Alpha-2 Adrenoceptor Binding and Blockade by this compound
This compound also demonstrates binding to adrenergic receptors, specifically the alpha-2 (α2) adrenoceptor. medchemexpress.commedchemexpress.comclinisciences.com In bovine brain membranes, clebopride was found to bind to α2 adrenergic receptors with a Ki of 780 nM. medchemexpress.commedchemexpress.comclinisciences.com This interaction is considered a blockade of the receptor. nih.gov The α2-adrenergic receptor is a G protein-coupled receptor associated with the Gi heterotrimeric G-protein and typically binds norepinephrine (B1679862) and epinephrine. wikipedia.org
The blockade of peripheral α2-adrenoceptors by clebopride contributes to its prokinetic effects. nih.gov In guinea pig stomach preparations, the enhancement of electrically stimulated contractions by clebopride was attributed to the combined blockade of D2 dopamine receptors and α2-adrenoceptors. nih.gov The facilitatory effect of clebopride was partially reduced by pretreatment with a specific α2-adrenoceptor antagonist, yohimbine. nih.gov Clebopride does not appear to bind to alpha-1 or beta-noradrenergic receptors. nih.govnih.gov
Table 2: Adrenergic Receptor Binding Affinity of Clebopride
| Receptor Subtype | Binding Affinity (Ki) | Tissue Source | Reference |
|---|---|---|---|
| Alpha-2 (α2) | 780 nM | Bovine Brain Membranes | medchemexpress.commedchemexpress.comclinisciences.com |
Intracellular Signaling Pathways and Second Messenger Systems Influenced by this compound
The interaction of this compound with its target receptors initiates a cascade of intracellular signaling events. As a D2 receptor antagonist, clebopride influences pathways regulated by this G protein-coupled receptor. The D2 receptor is coupled to Gi proteins, which inhibit adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP). By blocking the D2 receptor, clebopride can prevent this inhibition, thereby potentially increasing cAMP levels.
Furthermore, dopamine receptor activation can modulate calcium (Ca2+) currents, and by antagonizing these receptors, clebopride may indirectly influence intracellular Ca2+ concentrations, which are crucial for neurotransmitter release. nih.gov The partial agonism of clebopride at 5-HT4 receptors, which are typically Gs-coupled, would be expected to stimulate adenylyl cyclase and increase cAMP production, further contributing to its prokinetic effects.
Neurotransmitter Release and Post-Synaptic Modulation Mechanisms of this compound
The primary mechanism by which clebopride modulates neurotransmitter release is through its antagonism of presynaptic D2 autoreceptors. patsnap.com These autoreceptors normally function to inhibit the release of dopamine. nih.gov By blocking them, clebopride disinhibits dopamine release. However, its more significant effect in the gastrointestinal tract is the blockade of D2 receptors on cholinergic neurons. biosynth.comrwandafda.gov.rw This action facilitates the release of acetylcholine, a key excitatory neurotransmitter in the gut that stimulates smooth muscle contraction and enhances motility. patsnap.compatsnap.combiosynth.comrwandafda.gov.rw
The partial agonism at 5-HT4 receptors on cholinergic neurons also enhances acetylcholine release, working in concert with the D2 receptor blockade. patsnap.com In guinea pig stomach strips, clebopride was shown to enhance the release of acetylcholine evoked by electrical stimulation. nih.gov This increase in acetylcholine then acts on post-synaptic muscarinic receptors on smooth muscle cells to increase contractility.
In Vitro Cellular and Subcellular Studies of this compound Activity
In vitro studies have been instrumental in elucidating the pharmacological profile of this compound. In studies using bovine brain membranes, clebopride demonstrated selective binding to D2 dopamine and α2 adrenergic receptors. medchemexpress.commedchemexpress.comclinisciences.com
In functional in vitro assays, clebopride has been shown to enhance the contractility of guinea pig stomach strips in response to electrical stimulation. medchemexpress.commedchemexpress.comclinisciences.comnih.gov This effect was concentration-dependent and was attributed to the blockade of both D2 dopamine receptors and α2-adrenoceptors on postganglionic cholinergic neurons. nih.gov The IC50 for the inhibition of electrically-induced gastric strip contractions was found to be 0.43 μM. medchemexpress.commedchemexpress.comclinisciences.com
Studies on isolated rabbit Purkinje fibers revealed that clebopride at a concentration of 10 µM significantly decreased the maximum velocity of phase 0 depolarization and prolonged the action potential duration at 90% repolarization. ncats.io In Chinese hamster ovarian (CHO) cells stably transfected with the human ether-à-go-go-related gene (hERG), clebopride inhibited hERG potassium channel currents with an IC50 value of 0.62 µM. ncats.io
Table 3: In Vitro Activity of this compound
| Assay | Effect | Concentration | Tissue/Cell Line | Reference |
|---|---|---|---|---|
| Gastric Strip Contraction | Inhibition (IC50) | 0.43 µM | Guinea Pig Stomach | medchemexpress.commedchemexpress.comclinisciences.com |
| hERG Potassium Channel Current | Inhibition (IC50) | 0.62 µM | hERG-transfected CHO cells | ncats.io |
| Purkinje Fiber Action Potential | Prolonged APD90 | 10 µM | Rabbit Purkinje Fibers | ncats.io |
Preclinical Pharmacokinetics and Drug Metabolism Research of Clebopride Maleate
Absorption and Distribution Studies of Clebopride (B1669163) Maleate (B1232345) in Animal Models
Preclinical research indicates that clebopride is rapidly absorbed following oral administration in animal models. rwandafda.gov.rwresearchgate.netnih.gov Studies conducted in rats and dogs have demonstrated this quick uptake from the gastrointestinal tract. researchgate.netnih.gov Despite its rapid absorption, systemic concentrations of the parent drug can be relatively low, particularly in rats, which is suggestive of significant first-pass metabolism. researchgate.netnih.gov
Once absorbed, clebopride exhibits good distribution throughout the body. rwandafda.gov.rw Investigations into its pharmacokinetic profile have revealed a high apparent volume of distribution (Vd) in both rat and dog models, with values reported in the range of 1.6 to 3.2 L/kg. researchgate.netnih.gov This large Vd suggests extensive distribution of the compound into tissues outside of the systemic circulation. rwandafda.gov.rw Data from animal experiments have been used to infer that clebopride likely has a substantial volume of distribution in humans as well. rwandafda.gov.rw
Pharmacokinetic Parameters of Clebopride in Animal Models
| Parameter | Species | Value | Reference |
|---|---|---|---|
| Apparent Volume of Distribution (Vd) | Rat, Dog | 1.6 - 3.2 L/kg | nih.gov |
Biotransformation Pathways and Metabolite Identification of Clebopride Maleate in Preclinical Species
Clebopride undergoes extensive metabolic transformation in preclinical species, including the rat, rabbit, and dog. researchgate.netnih.gov Chromatographic analysis of urine from these animals has revealed the presence of as many as 25 different metabolites. nih.govresearchgate.net Despite the large number of metabolites, studies have shown that the primary metabolic pathways and the major resulting metabolites are consistent across these species. researchgate.netnih.gov The hepatic metabolism of clebopride has been investigated using the microsomal fraction of animal livers, confirming its significant biotransformation. rwandafda.gov.rw
Key metabolic processes observed in both in vitro and in vivo preclinical experiments include N-debenzylation, oxidation of the piperidine (B6355638) ring, cleavage of the amide bond, and conjugation reactions. rwandafda.gov.rw
A primary metabolic route for clebopride is N-dealkylation, specifically the removal of the benzyl (B1604629) group from the piperidine nitrogen. rwandafda.gov.rwnih.govacs.org This process, which proceeds through an intermediate oxidation of the methylene (B1212753) carbon, yields the major metabolite N-desbenzylclebopride. rwandafda.gov.rwnih.gov
Hydroxylation is another significant pathway. researchgate.netncats.io This includes hydroxylation at the benzyl group, which forms a carbinolamine intermediate, and subsequent oxidation of the piperidine ring to produce a lactam metabolite. researchgate.netnih.govncats.io In vitro studies using liver homogenates from rabbits have also identified several N-oxidized products. nih.gov
The main metabolites identified in the urine of rats, rabbits, and dogs are detailed in the table below. researchgate.netnih.gov
Major Identified Metabolites of Clebopride in Preclinical Species (Rat, Rabbit, Dog)
| Metabolite Name | Metabolic Pathway | Reference |
|---|---|---|
| N-(4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide (N-desbenzylclebopride) | N-Dealkylation | researchgate.netnih.gov |
| N-(1'-alpha-hydroxybenzyl-4'-piperidyl)-2-methoxy-4-amino-5-chlorobenzamide | Hydroxylation | researchgate.netnih.gov |
| N-(4'-piperidyl-2'-one)-2-methoxy-4-amino-5-chlorobenzamide | Piperidine Ring Oxidation | researchgate.netnih.gov |
| 2-methoxy-4-amino-5-chlorobenzoic acid | Amide Bond Cleavage (Dog only) | researchgate.netnih.gov |
| N-(1'-Benzyl-4'-piperidyl-N-oxide)-4-amino-5-chloro-2-methoxybenzamide | N-Oxidation (Rabbit, in vitro) | nih.gov |
Conjugation represents a key phase II metabolic pathway for clebopride and its metabolites in animal models. researchgate.netnih.gov Specifically, N4-glucuronidation of the aromatic amine group of both the parent compound and its metabolites has been demonstrated to occur in the rat, rabbit, and dog. rwandafda.gov.rwresearchgate.netnih.gov Research indicates that the rabbit, in particular, produces substantial quantities of these glucuronide conjugates. nih.gov In contrast, studies investigating other conjugation pathways found no evidence of Clebopride N4-sulfonate formation in the urine of any of the animal species examined. nih.gov
The metabolic transformations of clebopride are primarily catalyzed by the cytochrome P450 (CYP) enzyme system. nih.govacs.org Research has identified CYP3A4 as the major isoform responsible for the N-dealkylation of clebopride. nih.govacs.org Studies using human liver microsomes confirm that clebopride is extensively metabolized, a finding consistent with the involvement of a high-capacity enzyme like CYP3A4. nih.govacs.org The interaction between 4-aminopiperidine (B84694) drugs, such as clebopride, and CYP3A4 involves the 4-amino group serving as a hydrogen bond donor or acceptor, which positions the piperidine moiety for catalysis by the enzyme's heme center. acs.org
Conjugation Reactions of this compound and its Metabolites (e.g., Glucuronidation)
Excretion Mechanisms of this compound and its Metabolites in Animal Models
The elimination of clebopride and its numerous metabolites occurs primarily through renal excretion. nih.gov Studies in rats, rabbits, and dogs have consistently identified a wide array of metabolites in the urine, confirming this as a principal route of elimination for the biotransformed products. nih.govresearchgate.net While the unchanged parent drug is eliminated rapidly, its metabolites, such as N-desbenzylclebopride, exhibit a long elimination half-life. rwandafda.gov.rw
Preclinical Bioavailability and Disposition Research for this compound
Preclinical disposition studies reveal that clebopride is subject to extensive first-pass metabolism, particularly in the rat. researchgate.netnih.gov This high level of hepatic clearance results in relatively low systemic concentrations and bioavailability of the parent drug after oral administration, even though it is absorbed quickly from the gut. researchgate.netnih.gov
The pharmacokinetic disposition of clebopride shows species-specific differences. nih.gov In the rat, the metabolic processes appear to be saturable, leading to dose-dependent kinetics, where a disproportionate increase in exposure may be observed at higher doses. nih.gov In contrast, linear kinetics were observed in the dog, indicating that exposure increases proportionally with the dose in this species. nih.gov Furthermore, there is a possibility of enterohepatic recycling of clebopride or its metabolites in the dog. nih.gov
Preclinical Pharmacodynamics and Efficacy Research in Animal Models
Central Nervous System Mechanistic Studies of Clebopride (B1669163) Maleate (B1232345) in Animal Behavior Models
Clebopride's interaction with the central nervous system (CNS) is primarily defined by its selective blockade of dopaminergic receptors. rwandafda.gov.rw Animal behavior models are crucial for elucidating the functional consequences of this neuropharmacological action. elifesciences.orgnih.govfrontiersin.org
Studies in rats have investigated the effects of clebopride on behaviors associated with dopamine (B1211576) receptor antagonism. researchgate.net For example, clebopride, like other neuroleptics, has been shown to block apomorphine-induced stereotyped behavior in rats. researchgate.net This stereotyped behavior is a classic indicator of central dopamine receptor stimulation, and its inhibition by clebopride provides further evidence of its D2 receptor blocking activity within the CNS. researchgate.net
However, it is this same mechanism that carries the potential for neurological side effects. researchgate.net Chronic toxicity studies in both rats and dogs at high doses revealed effects related to an exaggerated pharmacological response to dopamine receptor-blocking agents. rwandafda.gov.rw While clebopride was designed to have a better therapeutic ratio than metoclopramide (B1676508), some preclinical studies have noted the occurrence of extrapyramidal-like symptoms at higher dose levels. researchgate.net This highlights the importance of animal behavior models in defining the therapeutic window and potential neurological liabilities of centrally acting drugs like clebopride. researchgate.net
Comparative Preclinical Pharmacology of Clebopride Maleate within Substituted Benzamide (B126) Class
Clebopride belongs to the substituted benzamide class of drugs, also known as orthopramides, which characteristically block specific dopaminergic receptors. rwandafda.gov.rw This class includes other well-known agents like metoclopramide, domperidone (B1670879), and cisapride. rwandafda.gov.rwgraphyonline.com
Preclinical comparative studies have been instrumental in differentiating the pharmacological profiles of these compounds. Clebopride was specifically designed to have a higher antidopaminergic activity compared to metoclopramide. graphyonline.comgraphyonline.com In animal models, this translates to potent antiemetic and prokinetic effects. rwandafda.gov.rwresearchgate.net
A key study comparing the effects of domperidone, metoclopramide, and clebopride on the isolated gastroduodenal preparation of the guinea pig revealed distinct differences. researchgate.net While all three antagonized dopamine-induced gastric relaxation, only domperidone and metoclopramide enhanced the amplitude of gastric contractions and improved antroduodenal coordination in this specific model. researchgate.net Clebopride did not demonstrate these latter effects, suggesting a more selective action on dopamine antagonism without the direct cholinergic-like stimulation of gastric muscle seen with metoclopramide. researchgate.net
Furthermore, unlike cisapride, which lacks significant D2 receptor antagonism, clebopride's primary mechanism involves this pathway, making it an effective antiemetic. graphyonline.comgraphyonline.com Conversely, this also means that, unlike cisapride, clebopride carries the risk of CNS side effects associated with dopamine blockade, although preclinical data suggests a more favorable profile than metoclopramide. researchgate.net
| Compound | Primary Mechanism(s) | Key Preclinical Distinctions | Reference |
|---|---|---|---|
| Clebopride | Dopamine D2 antagonist; partial 5-HT4 agonist | Higher antidopaminergic activity than metoclopramide; antagonizes dopamine-induced gastric relaxation without enhancing contraction amplitude in guinea pig models. | researchgate.netpatsnap.comgraphyonline.com |
| Metoclopramide | Dopamine D2 antagonist; 5-HT4 agonist; 5-HT3 antagonist | Enhances gastric contraction amplitude and antroduodenal coordination in guinea pig models. | researchgate.netgraphyonline.com |
| Domperidone | Peripheral Dopamine D2 antagonist | Enhances gastric contraction amplitude and antroduodenal coordination in guinea pig models; limited CNS penetration. | researchgate.net |
| Cisapride | 5-HT4 agonist | Lacks significant D2 receptor antagonism; not an effective antiemetic. | graphyonline.comgraphyonline.com |
Mechanistic Studies of Cellular and Organ System Effects in Preclinical Models
The cardiovascular safety of prokinetic agents, particularly their effect on cardiac repolarization, is a critical area of preclinical investigation. This is especially true for drugs that interact with serotonin (B10506) receptors or have off-target effects on cardiac ion channels, such as the human ether-à-go-go-related gene (hERG) potassium channel, which is crucial for ventricular repolarization. umich.edu
For clebopride, available evidence from preclinical assessments suggests a favorable cardiac safety profile. umich.edu Unlike some other non-selective 5-HT4 agonists such as cisapride, which was associated with cardiovascular adverse events due to hERG channel blockade, clebopride has not been shown to have significant affinity for the hERG channel. umich.edu
Systematic reviews of the cardiovascular safety of 5-HT4 agonists have categorized clebopride with other agents like mosapride (B1662829) and renzapride, for which no significant cardiovascular safety concerns, specifically regarding cardiac repolarization, have been reported in preclinical or clinical data. umich.edu In vitro and animal models are essential for this type of safety pharmacology assessment, allowing for the direct study of drug effects on cardiac action potentials and specific ion currents in a controlled environment. researchgate.netnih.govnih.govmdpi.com These models, which can range from isolated cardiac ion channels expressed in cell lines to whole animal electrocardiogram (ECG) monitoring, have not raised significant flags for clebopride regarding proarrhythmic risk. umich.eduresearchgate.net
Organ-Specific Histopathological and Functional Effects in Preclinical Animal Models (e.g., mammary gland morphology)
Long-term administration of clebopride in animal models has been shown to induce notable morphological and histological changes in the mammary gland. A study involving both puerperal and virgin female rats demonstrated that clebopride treatment leads to significant hyperplasia of the parenchymal secretory units. nih.gov This increase in the functional tissue of the mammary gland was accompanied by stimulated milk secretion in both groups of animals. nih.gov
Table 1: Effects of Long-Term Clebopride Treatment on Rat Mammary Gland Morphology
| Parameter | Puerperal Female Rats | Virgin Female Rats |
|---|---|---|
| Parenchymal Secretory Units | Significant hyperplasia nih.gov | Significant hyperplasia nih.gov |
| Milk Secretion | Stimulated nih.gov | Stimulated nih.gov |
| Mammary Weight | No significant increase nih.gov | Significant increase nih.gov |
Interaction with Drug Transporters (e.g., ABCG2) in In Vitro Systems
In the realm of cellular pharmacology, this compound has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP). nih.gov ABCG2 plays a crucial role in multidrug resistance in cancer by effluxing chemotherapeutic agents from cells. nih.gov
An in vitro study utilizing a bioluminescence imaging-based assay screened a library of FDA-approved drugs and identified this compound as an ABCG2 inhibitor. nih.gov While considered a weaker inhibitor compared to some other compounds identified in the same screen, its activity is still notable. The half-maximal inhibitory concentration (IC₅₀) for this compound was calculated to be 8.2 μM. nih.gov This finding suggests that this compound has the potential to modulate the activity of this important drug transporter, which could have implications for drug-drug interactions. nih.gov
Table 2: In Vitro Inhibitory Activity of this compound on ABCG2
| Compound | Target Transporter | Assay Type | IC₅₀ Value |
|---|---|---|---|
| This compound | ABCG2 nih.gov | Bioluminescence Imaging nih.gov | 8.2 μM nih.gov |
Analytical Methodologies for Clebopride Maleate Research
Chromatographic Techniques for Quantification of Clebopride (B1669163) Maleate (B1232345) in Research Matrices
Chromatography, a cornerstone of analytical chemistry, provides powerful tools for separating and quantifying clebopride maleate in complex biological and pharmaceutical samples.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the estimation of clebopride. Reverse-phase HPLC (RP-HPLC) methods have been successfully developed and validated for its quantification in both pure form and tablet dosage forms. researchgate.netasianpubs.org
One such method utilized a reverse phase C18 column with a mobile phase of 0.1% phosphoric acid and acetonitrile (B52724) (70:30 v/v) at a flow rate of 1 mL/min, with UV detection at 272 nm. researchgate.netasianpubs.org This method demonstrated good linearity in the concentration range of 25-200 μg/mL with a high correlation coefficient (0.999), indicating its reliability for quantitative analysis. researchgate.netasianpubs.org
Another RP-HPLC method was developed for the in-vitro determination of clebopride in human blood plasma. researchgate.net This method employed a Nucleosil C18 column and a mobile phase composed of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 5.5), acetonitrile, and methanol (B129727) (10:80:10 v/v/v) with a flow rate of 0.6 mL/min and UV detection at 283 nm. researchgate.net The method was validated for several parameters, including linearity in the 1–60 ng/mL range (r² = 0.998), and achieved a limit of detection (LOD) of 0.0125 ng/mL and a limit of quantification (LOQ) of 0.0378 ng/mL, showcasing its sensitivity for pharmacokinetic studies. researchgate.net
Below is a table summarizing the key parameters of a developed RP-HPLC method for clebopride estimation:
| Parameter | Value |
| Linearity Range | 25-200 µg/mL researchgate.netasianpubs.org |
| Correlation Coefficient | 0.999 researchgate.netasianpubs.org |
| Accuracy | 99.75-105.3% researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) offers high specificity and sensitivity for the analysis of clebopride, particularly in biological matrices like plasma. nih.govnih.gov This technique combines the separation power of gas chromatography with the precise mass analysis of mass spectrometry. thermofisher.comwikipedia.org
A procedure for the simultaneous determination of clebopride and its major metabolite, N-desbenzylclebopride, in plasma has been developed using capillary GC-negative-ion chemical ionization mass spectrometry. nih.gov The method involves extraction from basified plasma, derivatization with heptafluorobutyric anhydride (B1165640) to produce volatile compounds, and subsequent analysis by GC-MS with selected-ion monitoring. nih.gov This approach allows for the measurement of both compounds down to 0.10 ng/ml with a coefficient of variation of less than 10.5%. nih.gov The recovery of clebopride and its metabolite from human plasma was found to be 84.4% and 77.4%, respectively, at a concentration of 0.5 ng/ml. nih.gov
Another developed GC-MS method for clebopride in plasma involved derivatization with heptafluorobutyryl imidazole. nih.gov This method demonstrated a recovery of 85.5% from plasma at a concentration of 0.536 nmol/l and could measure down to 0.268 nmol/l. nih.gov
The following table details the recovery and measurement capabilities of a GC-MS method for clebopride and its metabolite:
| Compound | Recovery at 0.5 ng/ml | Lower Limit of Quantification |
| Clebopride | 84.4 ± 1.5% nih.gov | 0.10 ng/ml nih.gov |
| N-desbenzylclebopride | 77.4 ± 4.7% nih.gov | 0.10 ng/ml nih.gov |
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Approaches
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines liquid chromatography with two stages of mass analysis. wikipedia.org It is particularly valuable for quantifying low levels of drugs and their metabolites in biological fluids. mercodia.com
A sensitive and specific LC-electrospray ionization-MS/MS (LC-ESI-MS/MS) method has been developed and validated for the quantification of clebopride in human plasma. nih.govresearchgate.net This method uses a simple liquid-liquid extraction procedure and itopride (B38515) as an internal standard. nih.govresearchgate.net The analysis is performed in multiple reaction monitoring (MRM) mode, which enhances selectivity. nih.govresearchgate.net The method was validated over a concentration range of 69.530–4450.0 pg/ml for clebopride, with a lower limit of quantification (LLOQ) of 69.530 pg/ml. nih.govresearchgate.net The precision was within 6.83% and the accuracy ranged from -8.16 to 1.88%. nih.govresearchgate.net The average extraction recovery for clebopride was 77%. nih.govresearchgate.net
Spectroscopic Characterization Methods for this compound (e.g., UV Spectrophotometry)
Spectroscopic methods, particularly UV-Visible spectrophotometry, provide simple and rapid means for the determination of this compound in pure form and pharmaceutical formulations. researchgate.netrasayanjournal.co.inresearchgate.net
A straightforward and reproducible UV spectrophotometric method has been developed for clebopride. researchgate.netrasayanjournal.co.in This method is based on measuring the absorbance of the drug in a methanolic solution. asianpubs.org It exhibits an absorption maximum (λmax) at 263 nm and follows Beer's law in the concentration range of 20 - 100 μg/mL. researchgate.netrasayanjournal.co.inresearchgate.net The method has been validated statistically and through recovery studies, demonstrating its accuracy and precision. researchgate.netrasayanjournal.co.in
Another visible spectrophotometric method involves the reaction of clebopride with p-dimethylamino benzaldehyde (B42025) in an acidic medium to form a Schiff's base, which has a λmax at 444 nm. asianpubs.org This method is linear in the concentration range of 50-175 μg/mL. researchgate.net
The table below presents the key validation parameters for the UV spectrophotometric method:
| Parameter | Value |
| λmax | 263 nm researchgate.netrasayanjournal.co.inresearchgate.net |
| Beer's Law Limit | 20-100 µg/mL researchgate.netrasayanjournal.co.inresearchgate.net |
| Molar Absorptivity | 3.944 x 10³ L mol⁻¹ cm⁻¹ researchgate.netresearchgate.net |
| Sandell's Sensitivity | 1.06 x 10⁻⁵ µg cm⁻² researchgate.netresearchgate.net |
| Correlation Coefficient | 0.9999 researchgate.netresearchgate.net |
Immunoanalytical Techniques for this compound Quantification (e.g., Radioimmunoassay)
Immunoanalytical techniques, such as radioimmunoassay (RIA), offer high sensitivity and specificity for the quantification of analytes in biological samples. nih.gov A radioimmunoassay has been developed for the measurement of low concentrations of clebopride in human serum and urine. researchgate.netdrugfuture.com
This method involves the use of antisera (clebopride-binding antibodies) obtained from rabbits immunized with a clebopride-bovine serum albumin (BSA) conjugate. researchgate.net The assay is based on the competitive binding of a radiolabeled antigen (³H-antigen) and unlabeled clebopride from the sample to the limited amount of antibody. researchgate.net This technique is particularly useful for pharmacokinetic studies due to its ability to detect very low concentrations of the drug. researchgate.netdrugfuture.com
Chiral Resolution Techniques for this compound Enantiomers in Research
Clebopride possesses a chiral center, meaning it exists as a pair of enantiomers. Since enantiomers can have different pharmacological activities, their separation and analysis are crucial. mdpi.comchiralpedia.com Chiral resolution techniques are employed to separate these enantiomers. wikipedia.org
A study has described the chiral resolution of clebopride enantiomers using HPLC on cellulose-based chiral columns in normal phase mode. sigmaaldrich.com This demonstrates the application of chiral chromatography for separating the enantiomers of clebopride, which is essential for studying the stereospecific properties of the drug. symeres.com
Pharmaceutical Formulation Science and Excipient Research for Clebopride Maleate
Excipient Compatibility and Interaction Studies for Clebopride (B1669163) Maleate (B1232345) Formulations
The compatibility of Clebopride maleate with various pharmaceutical excipients is a critical factor in the development of stable and effective dosage forms. Studies have explored the interactions between this compound and a range of common excipients to ensure the integrity of the final product.
Initial preformulation studies are fundamental in identifying potential physical and chemical incompatibilities between the active pharmaceutical ingredient (API) and the selected excipients. farmaciajournal.com These studies often involve analytical techniques such as Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) to detect interactions. farmaciajournal.com DSC can reveal changes in the melting point or the appearance of new peaks, indicating an interaction, while FT-IR can identify changes in functional groups, suggesting chemical incompatibility. farmaciajournal.com
One area of investigation has been the development of sustained-release formulations. In this context, hydrophilic polymers are often used to control the drug release rate. A study on sustained-release preparations of this compound evaluated polymers such as Hydroxypropyl Methylcellulose (HPMC), Carbopol, Polyethylene Oxide (PEO), and Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) as rate-controlling barriers. koreascience.kr The research aimed to create matrix and double-layered tablets, finding that a 30% polymer content provided an optimal dissolution pattern over eight hours. koreascience.kr
Furthermore, the potential for interactions with other active ingredients in combination formulations has been considered. For instance, in a formulation containing Clebopride and Simethicone, pharmacokinetic studies showed that Simethicone, being pharmacologically inert and not absorbed, did not affect the absorption of Clebopride. rwandafda.gov.rw
It is also important to consider the potential for degradation resulting from excipient interactions. For example, the maleate salt form itself can be a source of incompatibility. In formulations containing other amine-based active ingredients, the maleic acid from the salt can react with the other active ingredient, leading to the formation of degradation products. nih.gov While this specific interaction was noted for a different drug, it highlights the importance of evaluating the potential for such reactions in any formulation containing a maleate salt.
Below is a table summarizing the compatibility of this compound with various excipients based on available research.
| Excipient Category | Specific Excipient | Compatibility/Interaction Findings |
| Polymers | Hydroxypropyl Methylcellulose (HPMC) | Used successfully as a rate-controlling barrier in sustained-release tablets. koreascience.kr |
| Carbopol | Investigated as a rate-controlling polymer in sustained-release formulations. koreascience.kr | |
| Polyethylene Oxide (PEO) | Utilized in the development of sustained-release matrices. koreascience.kr | |
| Polyvinylpyrrolidone/Vinyl Acetate (PVP/VA) | Explored for its role in controlling drug release in sustained-release tablets. koreascience.kr | |
| Active Ingredients | Simethicone | Found to be compatible, with no significant effect on the pharmacokinetics of Clebopride. rwandafda.gov.rw |
Stability Profiling and Degradation Pathway Research for this compound in Various Formulations
The stability of this compound in pharmaceutical formulations is crucial for maintaining its therapeutic efficacy and ensuring patient safety. Research into its stability profile involves subjecting the drug to various stress conditions to identify potential degradation pathways and products.
One of the primary concerns with drugs in a maleate salt form is the potential for the Maillard reaction, a chemical reaction between an amino group of the drug and a reducing sugar, which can lead to discoloration and degradation. While not specifically detailed for this compound in the provided context, this is a common degradation pathway for many amine-containing drugs.
Studies on other maleate salts have shown that the maleic acid moiety can participate in addition reactions. For instance, a "Michael addition" product was identified as a degradation product in formulations containing phenylephrine (B352888) and maleic acid. nih.gov This suggests a potential degradation pathway for this compound could involve the reaction of the clebopride molecule with the maleate counter-ion, particularly under conditions of heat and humidity.
The metabolic degradation of Clebopride has also been studied. In vitro studies using rabbit liver homogenates identified two main metabolites: 4-amino-5-chloro-2-methoxybenzoic acid and N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide, which result from amide hydrolysis and N-debenzylation, respectively. sigmaaldrich.com In human urine, the major metabolites were found to be the result of hydroxylation at the benzyl (B1604629) group to form a carbinolamine and its subsequent N-dealkylation product, as well as oxidation of the piperidine (B6355638) ring to form a lactam. ncats.io
Analytical methods such as High-Performance Liquid Chromatography (HPLC) with diode-array detection (DAD) are employed for impurity profiling and to identify degradation products in formulations.
The table below summarizes known and potential degradation pathways for this compound.
| Degradation Pathway | Description | Potential Degradation Products |
| Metabolic Amide Hydrolysis | Cleavage of the amide bond in the Clebopride molecule. | 4-amino-5-chloro-2-methoxybenzoic acid sigmaaldrich.com |
| Metabolic N-Debenzylation | Removal of the benzyl group from the piperidine nitrogen. | N-(4'-piperidyl)-4-amino-5-chloro-2-methoxybenzamide sigmaaldrich.com |
| Metabolic Hydroxylation and N-dealkylation | Addition of a hydroxyl group to the benzyl group, followed by removal of the alkyl group. | Carbinolamine and its N-dealkylation product ncats.io |
| Metabolic Piperidine Ring Oxidation | Oxidation of the piperidine ring. | A lactam metabolite ncats.io |
Research on Novel Drug Delivery Systems for this compound (Preclinical Application Focus)
Research into novel drug delivery systems (NDDS) for this compound aims to enhance its therapeutic efficacy, improve patient compliance, and potentially reduce side effects. pharmoutsourcing.com The focus of this research is primarily at the preclinical stage. pharmoutsourcing.com
One significant area of research has been the development of sustained-release oral dosage forms. The goal of these systems is to maintain a therapeutic concentration of the drug in the body for an extended period, reducing the frequency of administration. A study focused on creating sustained-release tablets of this compound using hydrophilic polymeric matrices and double-layered tablets. koreascience.kr The polymers used, including HPMC, Carbopol, PEO, and PVP/VA, acted as rate-controlling barriers to achieve a prolonged dissolution profile. koreascience.kr In preclinical studies involving beagle dogs, the double-layered tablet formulation demonstrated a 55% increase in the duration of action compared to a regular release dosage form. koreascience.kr
Another approach to novel drug delivery involves the use of thin-film drug delivery systems. google.com While not specifically detailed for this compound, this technology offers potential advantages such as ease of administration and rapid onset of action. google.com
The development of NDDS often involves overcoming challenges related to the physicochemical properties of the drug. For instance, the solubility and stability of the drug in the formulation are critical considerations. nih.gov Preclinical models, both in vitro and in vivo, are essential for evaluating the performance of these novel systems. pharmoutsourcing.com
The table below outlines some of the novel drug delivery systems that have been investigated for this compound in a preclinical context.
| Novel Drug Delivery System | Technology | Preclinical Findings/Potential Benefits |
| Sustained-Release Tablets | Hydrophilic polymeric matrices and double-layered tablets using polymers like HPMC, Carbopol, PEO, and PVP/VA. koreascience.kr | Showed an optimal dissolution pattern for up to 8 hours. In beagle dogs, the duration of action was increased by 55% compared to conventional tablets. koreascience.kr |
Intellectual Property and Regulatory Science in Clebopride Maleate Research
Patent Landscape Analysis for Clebopride (B1669163) Maleate (B1232345) Synthesis and Research Applications
A patent landscape analysis for clebopride maleate reveals intellectual property trends related to its synthesis and applications. This analysis provides insights into innovation, key players, and geographical focus in the development of this compound. lexisnexisip.comipcheckups.compatentstyret.no Such analyses are valuable for identifying areas of opportunity and risk, understanding competitive landscapes, and informing strategic research and development decisions. lexisnexisip.comyoutube.com
Patents related to clebopride often fall under the Cooperative Patent Classification (CPC) A61K, which pertains to preparations for medical, dental, or toiletry purposes. google.comuspto.gov More specifically, they can be found under classifications for medicinal preparations containing organic active ingredients, particularly those with heterocyclic compounds having nitrogen as a ring heteroatom. google.com
A review of patent databases indicates the existence of patents covering various aspects of clebopride. These include patents for the chemical structure itself and its various salt forms, such as the maleate. nih.gov For instance, a Chinese patent describes a pharmaceutical composition containing clebopride malate (B86768) in combination with another active component for the treatment of gastric ulcers, highlighting a synergistic effect. google.com Other patents focus on novel formulations and delivery systems. For example, patents exist for prolonged-release bioadhesive therapeutic systems and sustained-release pharmaceutical compositions for highly water-soluble drugs that include clebopride as a potential active ingredient. google.comgoogle.com
The patent landscape also points to research into new applications and combinations. Patents may cover the use of clebopride in combination with other drugs for various conditions. google.com Furthermore, process-related patents, such as those for lyophilization or freeze-drying techniques, may include clebopride within a broad list of applicable compounds, indicating its relevance in pharmaceutical manufacturing. googleapis.com
The analysis of the patent landscape can help to:
Identify key assignees and inventors in the field.
Determine the geographical distribution of patent filings.
Track the timeline of innovation and identify emerging trends.
Discover "white spaces" or areas with limited patenting activity, which could represent opportunities for new research. patentstyret.no
Regulatory Science Considerations and Frameworks Relevant to Preclinical Development of this compound
The preclinical development of this compound, a substituted benzamide (B126), is guided by a framework of regulatory science aimed at ensuring the safety and efficacy of the drug before it can be tested in humans. nih.govdrugdevelopment.fi This process involves a series of studies to characterize the compound's pharmacological, pharmacokinetic, and toxicological properties. drugdevelopment.fi
As a substituted benzamide, clebopride's preclinical evaluation would draw upon the extensive knowledge base for this class of compounds. nih.govcambridge.orgresearchgate.net The primary mechanism of action for many substituted benzamides involves the modulation of dopamine (B1211576) receptors. nih.govresearchgate.netpatsnap.com Therefore, preclinical studies for clebopride would likely focus on its affinity and activity at dopamine receptor subtypes (e.g., D2-like receptors) and potentially other receptors, such as serotonin (B10506) receptors, to build a comprehensive pharmacodynamic profile. patsnap.com
The regulatory framework for preclinical development is overseen by agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), often guided by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines. nih.govtemple.edu These guidelines provide a structured approach to drug development, from initial discovery to marketing approval. temple.edu
Key considerations in the preclinical development of this compound include:
Pharmacology: In vitro and in vivo studies are necessary to establish the mechanism of action and the pharmacological effects of the compound. For clebopride, this would involve assessing its prokinetic and antiemetic properties.
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound must be thoroughly investigated. drugdevelopment.fi This data is crucial for understanding the drug's disposition in the body.
Toxicology: A comprehensive set of toxicology studies is required to identify potential risks. This includes single-dose and repeated-dose toxicity studies, genotoxicity assays, and safety pharmacology studies to assess effects on vital functions.
Chemistry, Manufacturing, and Controls (CMC): The manufacturing process for this compound must be well-documented and controlled to ensure the quality and consistency of the drug substance. temple.edu
The preclinical data package is a critical component of an Investigational New Drug (IND) application or equivalent, which must be submitted to regulatory authorities before clinical trials can begin. The goal of this rigorous preclinical evaluation is to build a strong scientific foundation to support the safe and ethical investigation of the drug in human subjects. drugdevelopment.fi
Future Research Directions and Translational Perspectives for Clebopride Maleate
Identification of Novel Preclinical Therapeutic Applications for Clebopride (B1669163) Maleate (B1232345)
The established mechanism of clebopride as a dopamine (B1211576) D2 receptor antagonist and a 5-HT4 receptor agonist forms the basis for its current use in gastrointestinal disorders like nausea, vomiting, and gastroparesis. patsnap.compatsnap.comsmolecule.com However, the very pathways it modulates—dopaminergic and serotonergic systems—are implicated in a multitude of physiological and pathological processes beyond the gut. This opens up avenues for exploring its efficacy in other conditions.
Preclinical studies have already hinted at a broader therapeutic potential. For instance, research has shown that clebopride possesses analgesic properties against both thermal and chemical nociceptive stimuli, an effect not mediated by opioid pathways. researchgate.net This suggests a potential role in pain management that warrants further investigation.
Moreover, given the intricate involvement of dopamine in neurological and psychiatric conditions, exploring clebopride's effects in preclinical models of these disorders is a logical next step. nih.gov Conditions characterized by dopaminergic dysregulation could theoretically benefit from a compound like clebopride. However, comprehensive preclinical studies are necessary to validate these hypotheses and establish a clear therapeutic rationale.
Another area of interest lies in oncology. While its use as an antiemetic in chemotherapy is established, some research has identified clebopride as an inhibitor of ABCG2 (ATP-binding cassette super-family G member 2), a protein associated with multidrug resistance in cancer. nih.govnih.govaacrjournals.org This finding, though preliminary, suggests a potential role for clebopride in sensitizing cancer cells to chemotherapy, a hypothesis that requires rigorous preclinical testing.
Exploration of Unexplored Pharmacological Targets and Mechanisms of Clebopride Maleate
Clebopride's primary pharmacological actions are attributed to its interaction with dopamine D2 and serotonin (B10506) 5-HT4 receptors. patsnap.comsmolecule.com However, a complete understanding of its molecular interactions remains to be fully elucidated.
Recent research has begun to unravel more nuanced aspects of its mechanism. For example, studies have indicated that clebopride can act as both an agonist and an antagonist at 5-HT4 receptors in the human atrium, depending on the experimental conditions. researchgate.netresearchgate.net This dual activity suggests a more complex interaction with the receptor than previously understood and highlights the need for further investigation into the downstream signaling pathways.
Beyond its known targets, the possibility of clebopride interacting with other receptors or signaling molecules cannot be ruled out. Ligand-binding studies have shown that clebopride also has an affinity for α2 adrenergic receptors. medchemexpress.comclinisciences.com The clinical significance of this interaction is not yet clear and represents an area for future pharmacological exploration. A comprehensive screening of clebopride against a wider panel of receptors and enzymes could reveal novel targets and provide a more complete picture of its pharmacological profile.
Furthermore, the intracellular signaling cascades initiated by clebopride's binding to its primary targets are not fully mapped. nih.gov Delving into the downstream effects on second messengers, protein kinases, and gene expression would provide a more granular understanding of its cellular effects and could uncover new therapeutic possibilities. For instance, understanding the specific signaling pathways involved in its prokinetic versus its antiemetic effects could allow for the development of more targeted therapies with fewer side effects. nih.gov
Methodological Advancements in this compound Research and Analysis
Advancements in analytical techniques are crucial for furthering our understanding of this compound. The development of more sensitive and specific methods for its detection and quantification in biological matrices is essential for detailed pharmacokinetic and pharmacodynamic studies.
Several analytical methods have been developed for clebopride, including:
UV Spectrophotometry: This method has been used for the determination of clebopride in pure form and in pharmaceutical formulations. researchgate.net
High-Performance Liquid Chromatography (HPLC): RP-HPLC methods with UV detection have been developed for the quantification of clebopride in human plasma. researchgate.netresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): A GC-MS method has been established for the simultaneous determination of clebopride and its major metabolite in plasma.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive LC-MS/MS method has been developed for the quantification of clebopride in human plasma, enabling detailed pharmacokinetic studies. researchgate.net
Future methodological advancements could focus on developing even more sensitive assays, perhaps utilizing novel biosensors or advanced mass spectrometry techniques. These could facilitate the study of clebopride's distribution in specific tissues and its interaction with molecular targets at a subcellular level.
In vitro models also play a critical role. The use of cell lines expressing specific receptor subtypes, such as HEK293 cells transfected with the D2 dopamine receptor, allows for detailed investigation of ligand-receptor interactions. Future research could leverage more complex in vitro systems, such as organ-on-a-chip technology, to model the gastrointestinal environment more accurately and study the effects of clebopride in a more physiologically relevant context.
Gaps in Current Preclinical Knowledge of this compound and Opportunities for Further Investigation
Despite decades of research, significant gaps in our preclinical understanding of this compound remain. These knowledge gaps represent key opportunities for future investigation.
A major area requiring further exploration is the long-term effects of clebopride treatment. While some studies have investigated the morphological changes in the mammary gland of rats after long-term administration, more comprehensive long-term toxicology and safety pharmacology studies are needed.
The complete metabolic profile of clebopride in different preclinical species and its comparison to human metabolism is another area that warrants further investigation. While major metabolites have been identified, a more detailed understanding of its biotransformation, including the enzymes involved (e.g., cytochrome P450), is necessary. smolecule.com
Furthermore, the potential for drug-drug interactions is an important consideration that requires more extensive preclinical evaluation. patsnap.com While some interactions with centrally active drugs and anticholinergics are known, a systematic screening of clebopride against a broad range of commonly co-administered drugs would provide valuable information for its safe and effective use. mims.compatsnap.com
Finally, the majority of preclinical research has focused on its gastrointestinal effects. There is a clear opportunity to expand preclinical investigations into other potential therapeutic areas, as discussed in section 9.1. This will require the use of a diverse range of animal models relevant to these other disease states.
The following table summarizes the key research areas and future directions for this compound:
| Research Area | Current Understanding | Future Directions |
| Preclinical Applications | Primarily focused on gastrointestinal motility disorders. patsnap.comnih.gov | Investigation into analgesic, neurological, and oncological applications. nih.govresearchgate.netaacrjournals.org |
| Pharmacological Targets | Known antagonist of dopamine D2 and agonist of 5-HT4 receptors. patsnap.comsmolecule.com Also shows affinity for α2 adrenergic receptors. medchemexpress.com | Deeper investigation of 5-HT4 receptor dual activity, screening for novel targets, and mapping of intracellular signaling pathways. researchgate.net |
| Research Methodologies | Established UV, HPLC, GC-MS, and LC-MS/MS methods for analysis. researchgate.netresearchgate.netresearchgate.net | Development of more sensitive analytical techniques and utilization of advanced in vitro models like organ-on-a-chip. |
| Knowledge Gaps | Limited data on long-term effects, complete metabolic profile, and extensive drug-drug interaction studies. patsnap.com | Comprehensive long-term safety studies, detailed metabolic profiling, and systematic drug interaction screening. |
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for Clebopride maleate, and how can its purity be validated experimentally?
- This compound is synthesized via esterification or salt formation reactions. A common method involves reacting clebopride base with maleic acid in a solvent like ethanol under reflux. Purity validation requires HPLC analysis (e.g., using C18 columns with UV detection at 254 nm) and spectroscopic characterization (¹H/¹³C NMR, FT-IR) to confirm structural integrity . Impurity profiling should follow pharmacopeial standards, referencing impurities such as 1-(4-chlorophenyl)-1-phenylethanol (listed in USP/EP monographs) .
Table 1: Analytical Methods for this compound Characterization
Q. How can researchers design in vitro assays to evaluate this compound’s dopamine receptor antagonism?
- Use radioligand binding assays with D₂/D₃ receptor subtypes expressed in HEK-293 cells. Competitive binding studies (e.g., against [³H]-spiperone) quantify IC₅₀ values. Pair with functional assays (e.g., cAMP inhibition) to assess inverse agonism. Ensure reproducibility by adhering to FDA guidelines for receptor affinity studies, including triplicate runs and positive controls (e.g., haloperidol) .
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacokinetic data across species for this compound?
- Conduct allometric scaling with species-specific cytochrome P450 activity data to adjust metabolic predictions. For example, discrepancies in oral bioavailability between rodents and humans may arise from differences in first-pass metabolism. Validate using PBPK modeling (e.g., GastroPlus®) incorporating enzyme kinetics and tissue distribution parameters . Cross-reference clinical trial data (if available) to refine interspecies variability thresholds .
Q. How can bio-based synthesis routes improve the sustainability of this compound production?
- Adapt genetically engineered E. coli strains for maleate synthesis, as demonstrated in RIKEN’s work. Key steps:
- Introduce heterologous genes (e.g., maeB for maleate isomerase) to enable glucose-to-maleate conversion.
- Optimize fermentation conditions (pH 7.0, 37°C) and use waste biomass (e.g., lignocellulosic hydrolysates) as carbon sources .
Q. What statistical approaches are critical for analyzing dose-response contradictions in this compound’s antiemetic efficacy?
- Apply hierarchical Bayesian meta-analysis to pooled preclinical/clinical data. Variables include dose (0.1–10 mg/kg), endpoint (e.g., vomiting episodes), and covariates (species, administration route). Address heterogeneity using random-effects models and sensitivity analyses (e.g., excluding outlier studies). Report results with 95% credible intervals and posterior probability distributions .
Methodological Best Practices
- Data Reproducibility : Document experimental protocols in line with Beilstein Journal of Organic Chemistry standards, including detailed synthesis steps, instrument calibration data, and raw spectra in supplementary files .
- Ethical Compliance : For human studies, align participant selection criteria with PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) and obtain IRB approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
